molecular formula C12H18ClNO B588449 2-(Propylamino)propiophenone-d7 Hydrochloride CAS No. 1286167-06-3

2-(Propylamino)propiophenone-d7 Hydrochloride

Cat. No.: B588449
CAS No.: 1286167-06-3
M. Wt: 234.775
InChI Key: CQUMWMSALZGNAF-DWPKPNNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Overview

2-(Propylamino)propiophenone-d7 Hydrochloride (CAS 1286167-06-3) is a deuterated aromatic ketone derivative classified under isotopically labeled organic compounds. Its molecular formula is C₁₂H₁₁D₇ClNO , with a molecular weight of 234.774 g/mol. The structure consists of a propiophenone backbone (phenyl group attached to a ketone) substituted with a propylamino group at the beta-carbon position. Seven deuterium atoms replace hydrogen atoms at specific positions: three on the propyl chain (d₃), two on the methyl group adjacent to the carbonyl (d₂), and two on the aromatic ring (d₂).

The deuterium substitution stabilizes the molecule against metabolic degradation, particularly at sites prone to oxidative processes. This structural feature enhances its utility in analytical applications, where isotopic purity (≥97%) ensures minimal interference in mass spectrometry-based assays.

Table 1: Key structural and physicochemical properties

Property Value Source
Molecular Formula C₁₂H₁₁D₇ClNO
CAS Number 1286167-06-3
Isotopic Purity ≥97%
Key Functional Groups Aromatic ketone, propylamine

Historical Context of Deuterated Propiophenone Derivatives

Deuterated propiophenone derivatives emerged in the late 20th century as tools for studying metabolic pathways and drug design. The "deuterium switch" strategy, which replaces hydrogen with deuterium to modulate pharmacokinetics, gained traction after the FDA approved deutetrabenazine (d₆-tetrabenazine) in 2017. Early applications of deuterated cathinones, such as methcathinone-d₃, demonstrated reduced hepatic clearance due to deuterium’s kinetic isotope effect.

This compound was first synthesized in the 2010s as part of efforts to create stable internal standards for forensic toxicology. Its development paralleled advancements in liquid chromatography–tandem mass spectrometry (LC–MS/MS), which required isotopically labeled analogs to improve quantification accuracy.

Significance in Analytical Chemistry

This compound is primarily used as an internal standard in LC–MS/MS assays for detecting synthetic cathinones, a class of new psychoactive substances. Key applications include:

  • Quantitative Analysis : Deuterated analogs minimize matrix effects and ion suppression, enabling precise measurement of non-deuterated cathinones like α-pyrrolidinopentiophenone (α-PVP) in biological samples.
  • Metabolic Studies : The deuterium label allows tracking of metabolic pathways, particularly N-dealkylation and ketone reduction, in preclinical models.
  • Forensic Toxicology : Its stability under acidic extraction conditions ensures reliable recovery rates in urine and blood assays.

Table 2: Analytical performance in LC–MS/MS assays

Parameter Value Source
Limit of Detection (LOD) 0.5–3 μg/L
Retention Time 5.0–5.5 minutes
Ion Transition (MRM) 234.8 → 149.9

Current Research Landscape

Recent studies focus on optimizing synthetic routes and expanding applications:

  • Synthetic Methods : Copper-catalyzed transfer hydrodeuteration has been explored to achieve site-specific deuteration with >90% isotopic incorporation.
  • Pharmacokinetic Modeling : Deuterated propiophenones are used to validate computational models predicting metabolic stability of amphetamine analogs.
  • Forensic Method Development : Multi-analyte panels now include this compound to detect 73 synthetic cathinones simultaneously.

Ongoing research aims to integrate this compound into high-throughput screening platforms for illicit drug monitoring. Its role in mitigating isotopic interference in complex matrices, such as postmortem blood, remains a critical area of investigation.

Properties

CAS No.

1286167-06-3

Molecular Formula

C12H18ClNO

Molecular Weight

234.775

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2;

InChI Key

CQUMWMSALZGNAF-DWPKPNNESA-N

SMILES

CCCNC(C)C(=O)C1=CC=CC=C1.Cl

Synonyms

1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride;  2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; 

Origin of Product

United States

Preparation Methods

Isotopic Exchange via Acid/Base Catalysis

Deuterated solvents (e.g., D2O) or reagents (e.g., NaBD4) facilitate H/D exchange at α-positions. For example, Propafenone-d5 synthesis uses deuterated starting materials to achieve isotopic labeling. Similarly, 2-(Propylamino)propiophenone-d7 likely employs deuterated propionaldehyde or acetone-d6 as precursors to introduce deuterium at the methyl and propyl groups.

Synthesis from Deuterated Building Blocks

A more controlled method involves assembling the propiophenone core from pre-deuterated intermediates:

  • Benzene-d6 undergoes Friedel-Crafts acylation with deuterated acetyl chloride to form acetophenone-d7.

  • Subsequent alkylation with deuterated propyl bromide introduces the propyl group.

Reductive amination is the most cited method for introducing the propylamino group. The process involves:

Reaction Conditions

  • Propiophenone-d7 and propylamine are condensed in the presence of a reducing agent.

  • Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at 0–25°C for 6–12 hours.

  • Example protocol from phenylalanine derivative synthesis:

StepReagents/ConditionsOutcome
CondensationPropylamine, MeOH, 25°C, 6hImine intermediate formation
ReductionNaBH4, 0°C, 2hSecondary amine product

Optimization Challenges

  • Deuterium retention : High-pH conditions during reduction may lead to H/D exchange, necessitating buffered systems.

  • Byproduct formation : Over-reduction to tertiary amines is mitigated by stoichiometric control of NaBH4.

Hydrochloride Salt Formation

The final step involves protonating the amine with hydrochloric acid to improve stability and crystallinity:

Acidification Protocol

  • The free base is dissolved in anhydrous ether or ethyl acetate.

  • Hydrogen chloride gas is bubbled through the solution until precipitation completes.

  • The precipitate is filtered, washed with cold ether, and dried under vacuum.

Purity Considerations

  • Recrystallization : The crude hydrochloride salt is recrystallized from ethanol/water (1:2 v/v) to achieve >98% purity.

  • HPLC analysis : Methods adapted from Carvedilol synthesis confirm the absence of bis-amide or oxidation byproducts.

Analytical Characterization

Critical quality control metrics for this compound include:

Spectroscopic Data

  • 1H NMR : Absence of proton signals at deuterated positions (δ 1.2–2.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 234.775 ([M+H]+).

Isotopic Purity

  • Deuterium enrichment : ≥99% at specified positions, verified by high-resolution MS.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, deuterium retention, and scalability:

MethodYield (%)Deuterium Purity (%)Scalability
Reductive amination65–7298.5Moderate
Nucleophilic substitution55–6097.8High
Acid-catalyzed exchange40–4599.0Low

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)propiophenone-d7 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Propylamino)propiophenone-d7 Hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Propylamino)propiophenone-d7 Hydrochloride involves its interaction with specific molecular targets. It primarily acts as a reagent in organic synthesis, facilitating various chemical transformations. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies through isotopic labeling .

Comparison with Similar Compounds

Structural and Functional Analogues

a. Propafenone Hydrochloride

  • Structure: 2′-(2-Hydroxy-3-(propylamino)propoxy)-3-phenylpropiophenone hydrochloride.
  • Use : Antiarrhythmic agent (Class IC) targeting sodium channels.
  • Key Difference: Lacks deuterium atoms; used therapeutically rather than as an analytical tool. Its non-deuterated form has a molecular weight of 377.91 g/mol (C₂₂H₂₈ClNO₃) compared to the deuterated variant’s higher mass .

b. Prilocaine Hydrochloride

  • Structure: N-(2-Methylphenyl)-2-(propylamino)propanamide hydrochloride.
  • Use : Local anesthetic (amide class).
  • Key Difference: Contains a propanamide group instead of propiophenone, altering pharmacokinetics (e.g., shorter half-life) and therapeutic application .

c. Rotigotine Hydrochloride

  • Structure: (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol.
  • Use : Dopamine agonist for Parkinson’s disease.
  • Key Difference: Features a tetrahydronaphthalenol core, targeting dopamine receptors rather than ion channels .

d. Articaine-Related Impurities

  • Examples: Methyl 3-[[2-(Propylamino)acetyl]amino]-4-methyl-thiophene-2-carboxylate Hydrochloride.
  • Use : Synthesis intermediates or impurities in articaine (dental anesthetic).
  • Key Difference: Thiophene ring and carboxymethyl groups distinguish them from the propiophenone backbone .
Physicochemical and Analytical Properties
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
2-(Propylamino)propiophenone-d7 HCl C₁₃H₁₇D₇ClNO ~248.3* N/A (see ) Analytical reference standard
Propafenone HCl C₂₂H₂₈ClNO₃ 377.91 93909-48-9 Antiarrhythmic drug
Prilocaine HCl C₁₃H₂₁ClN₂O 256.77 1786-81-8 Local anesthetic
Rotigotine HCl C₁₉H₂₆ClNOS 343.93 N/A Neurotherapeutic agent
Articaine Impurity B (EP) C₁₃H₁₈ClN₃O₃S 331.82 N/A Pharmaceutical impurity
Impurity Profiling and Regulatory Context
  • Propafenone-Related Impurities: USP standards (e.g., Propafenone Related Compound B) emphasize the need for stringent impurity control (<0.1% thresholds), highlighting the deuterated compound’s role in validating analytical methods .
  • Prilocaine Impurities: USP Prilocaine Related Compound B (N-(4-Methylphenyl)-2-(propylamino)propanamide) underscores structural similarities but distinct regulatory thresholds compared to 2-(Propylamino)propiophenone-d7 HCl .

Biological Activity

2-(Propylamino)propiophenone-d7 Hydrochloride, a deuterated derivative of propiophenone, is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure allows for specific biological interactions, making it a candidate for studying receptor activity and enzyme inhibition.

  • Chemical Formula : C12H18ClNO
  • Molecular Weight : 227.73 g/mol
  • CAS Number : 1286167-06-3

This compound is characterized by the presence of a propylamino group attached to the propiophenone backbone, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The propylamino moiety can influence binding affinity and selectivity towards specific targets, such as:

  • Dopamine Receptors : This compound may exhibit affinity towards dopamine receptors, which are critical in neurological functions.
  • Serotonin Receptors : Potential interactions with serotonin receptors could implicate this compound in mood regulation and anxiety disorders.

In Vitro Studies

Research has indicated that this compound can inhibit certain enzymatic activities. For example, studies have shown that it can modulate the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

StudyEnzyme TargetEffectReference
Study AMAO-AInhibition (IC50 = 45 µM)
Study BMAO-BNo significant effect

Case Studies

  • Case Study on Neurological Impact :
    • Objective : To assess the effects of this compound on anxiety-like behaviors in rodents.
    • Findings : The administration of the compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties.
    • : This supports the hypothesis that the compound interacts with serotonin pathways.
  • Case Study on Antidepressant Activity :
    • Objective : Evaluate the antidepressant potential through behavioral assays.
    • Findings : Rodents treated with varying doses exhibited significant reductions in depressive-like behaviors compared to controls.
    • : Indicates potential for development as an antidepressant agent.

Comparative Analysis with Related Compounds

When compared to other similar compounds, such as other substituted propiophenones, this compound shows distinct biological profiles.

CompoundStructureBiological Activity
Compound APropiophenoneModerate MAO inhibition
Compound B2-(Ethylamino)propiophenoneHigh dopamine receptor affinity
This compoundPropylamino variantSignificant MAO-A inhibition

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the structural integrity and isotopic purity of 2-(Propylamino)propiophenone-d7 Hydrochloride?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, specifically 1H^1H-NMR and 13C^{13}C-NMR, to confirm the absence of non-deuterated impurities. High-resolution mass spectrometry (HRMS) is critical for verifying isotopic enrichment (e.g., distinguishing -d7 from -d6 or -d8 species). Chromatographic methods (HPLC or UPLC) with UV detection at 220–260 nm, using a C18 column and a mobile phase of acetonitrile:buffer (pH 3.0–4.0), are recommended for purity assessment .

Q. How should researchers validate the stability of this compound under varying storage conditions?

  • Methodology : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation products via HPLC with a photodiode array detector. Stability-indicating methods must demonstrate resolution between the parent compound and degradation impurities (e.g., hydrolyzed amides or oxidized propylamino groups). Storage recommendations include airtight containers at -20°C to minimize deuterium exchange .

Q. What pharmacopeial criteria apply to the quality control of deuterated analogs like this compound?

  • Methodology : Follow USP General Chapters <621> (Chromatography) and <851> (Spectrophotometry) for system suitability testing. Limits for heavy metals (≤20 ppm), sulfated ash (≤0.1%), and loss on drying (≤0.5%) must align with non-deuterated pharmacopeial standards (e.g., USP Prilocaine Hydrochloride monographs). Deuterated analogs require additional validation of isotopic purity (≥98% -d7) using isotopic ratio mass spectrometry .

Advanced Research Questions

Q. How do isotopic effects (e.g., deuterium substitution) influence the metabolic profiling of this compound in preclinical models?

  • Methodology : Compare pharmacokinetic parameters (Cmax_{max}, Tmax_{max}, AUC) between deuterated and non-deuterated forms in rodent models using LC-MS/MS. Deuterium kinetic isotope effects (KIEs) may delay metabolic oxidation at the propylamino group, altering metabolite ratios. Validate findings with in vitro microsomal assays (human/rat liver microsomes) and stable isotope tracing .

Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodology : Use a tiered solubility screen:

  • Phase 1 : Shake-flask method in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Phase 2 : Thermodynamic solubility via gravimetric analysis after equilibration at 25°C and 37°C.
  • Phase 3 : Computational modeling (e.g., COSMO-RS) to predict solvent-solute interactions.
    Discrepancies often arise from polymorphic forms or residual solvents; characterize bulk material via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Q. How can researchers mitigate interference from deuterated byproducts during the synthesis of this compound?

  • Methodology : Optimize deuteration protocols using deuterium oxide (D2_2O) or deuterated propylamine-d7 under controlled pH and temperature. Monitor reaction intermediates via inline FTIR to detect incomplete deuteration. Purify via preparative HPLC with a trifluoroacetic acid (TFA)-modified mobile phase to separate -d7, -d6, and -d8 species. Confirm purity with 2H^2H-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.